molecular formula C10H20OSi B3331072 ((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane CAS No. 777950-96-6

((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane

Cat. No.: B3331072
CAS No.: 777950-96-6
M. Wt: 184.35 g/mol
InChI Key: LXCCPQVEHFWKCB-UHFFFAOYSA-N
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Description

((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane is an organosilicon compound that features a cyclopentene ring substituted with two methyl groups and an oxytrimethylsilane group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane typically involves the reaction of 3,3-dimethylcyclopent-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The trimethylsilyl group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, alkoxides, or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized cyclopentene derivatives.

Scientific Research Applications

((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functional groups during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • ((3,3-Dimethylcyclopent-1-en-1-yl)oxy)triethylsilane
  • ((3,3-Dimethylcyclopent-1-en-1-yl)oxy)triphenylsilane
  • ((3,3-Dimethylcyclopent-1-en-1-yl)oxy)dimethylphenylsilane

Uniqueness

((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane is unique due to its specific combination of a cyclopentene ring and a trimethylsilyl group. This structure imparts distinct reactivity and stability, making it valuable in various synthetic applications.

Properties

IUPAC Name

(3,3-dimethylcyclopenten-1-yl)oxy-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20OSi/c1-10(2)7-6-9(8-10)11-12(3,4)5/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCCPQVEHFWKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C1)O[Si](C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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